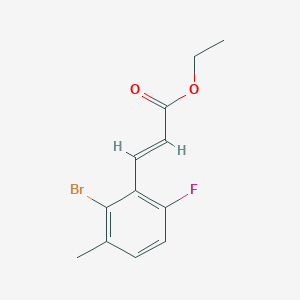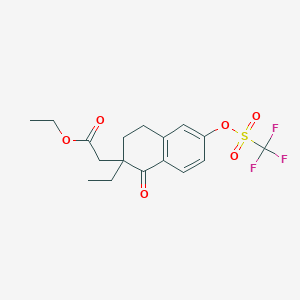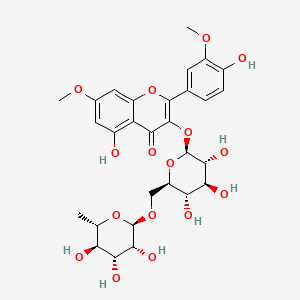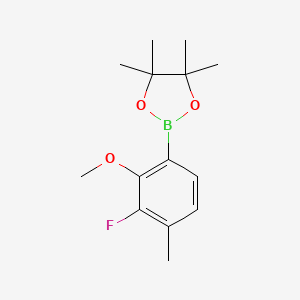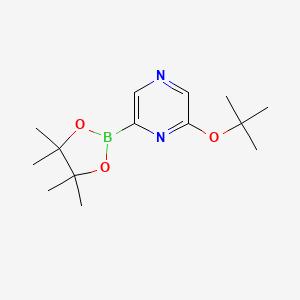
2-Chloro-4-isopropoxy-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-isopropoxy-1-methylbenzene is an organic compound with the molecular formula C10H13ClO. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isopropoxy-1-methylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then chlorinated to introduce the chlorine atom at the desired position on the benzene ring.
Another method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to couple aryl halides with organoboron compounds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation and chlorination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
化学反応の分析
Types of Reactions
2-Chloro-4-isopropoxy-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Oxidation Reactions: The isopropoxy group can be oxidized to form ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the isopropoxy group to an alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: 2-Hydroxy-4-isopropoxy-1-methylbenzene.
Oxidation: 2-Chloro-4-isopropoxy-1-methylbenzoic acid.
Reduction: 2-Isopropoxy-1-methylbenzene.
科学的研究の応用
2-Chloro-4-isopropoxy-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-4-isopropoxy-1-methylbenzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the chlorine atom and isopropoxy group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions on the ring. The molecular targets and pathways involved vary based on the specific chemical or biological context .
類似化合物との比較
Similar Compounds
2-Chloro-1-isopropyl-4-methylbenzene: Similar structure but with an isopropyl group instead of an isopropoxy group.
4-Chlorotoluene: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.
2-Chloro-4-methylphenol: Contains a hydroxyl group instead of an isopropoxy group, leading to different reactivity and applications.
Uniqueness
2-Chloro-4-isopropoxy-1-methylbenzene is unique due to the presence of both a chlorine atom and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
特性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
2-chloro-1-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13ClO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |
InChIキー |
JWZUXKLZCSCWEF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




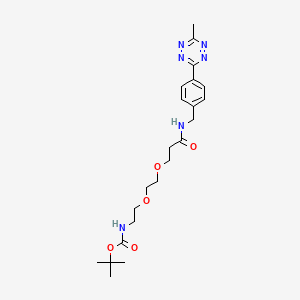
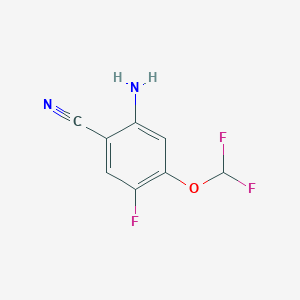
![Ethyl 1-(5-chloro-1H-benzo[D]imidazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14033008.png)
